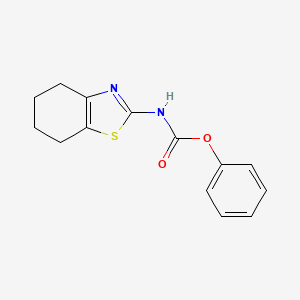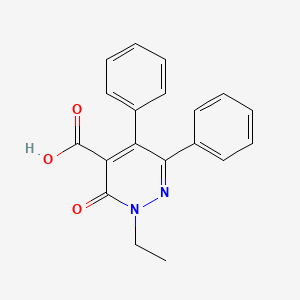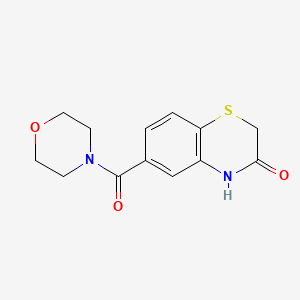![molecular formula C18H28N4O2 B5621321 N'-[(3S*,4R*)-1-(2-ethylisonicotinoyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylurea](/img/structure/B5621321.png)
N'-[(3S*,4R*)-1-(2-ethylisonicotinoyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of complex organic compounds like N'-[(3S*,4R*)-1-(2-ethylisonicotinoyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylurea typically involves multiple steps, including the formation of key intermediates. For example, a key intermediate in the preparation of related compounds involves an asymmetric Michael addition and a stereoselective alkylation process (Fleck, Mcwhorter, DeKam, & Pearlman, 2003). These processes are crucial for establishing the desired stereochemistry and functional groups in the final product.
Molecular Structure Analysis
The molecular structure of such compounds is typically elucidated using a combination of spectroscopic methods and theoretical calculations. For instance, the structural and spectroscopic properties of related pyrrole derivatives have been characterized through experimental techniques like NMR, UV-Vis, and FT-IR spectroscopy, alongside quantum chemical calculations using DFT and AIM theories (Singh, Kumar, Tiwari, & Rawat, 2013). These analyses provide insights into the electronic structure, bonding, and conformation of the molecule.
Chemical Reactions and Properties
The reactivity of this compound can be influenced by its functional groups and stereochemistry. Related studies on the reactivity of N,N-dialkylpyridylcarboxylic amides with lithium amides reveal the regioselective lithiation of such compounds, providing a useful method for the synthesis of substituted pyridines (Epsztajn, Berski, Brzezinski, & Jóźwiak, 1980). This highlights the potential for diverse chemical transformations involving the compound .
Physical Properties Analysis
The physical properties of organic compounds like melting point, boiling point, solubility, and crystal structure are often determined experimentally. For compounds with similar structural features, these properties can be influenced by molecular interactions such as hydrogen bonding, as seen in the synthesis and crystal structure analysis of related pyrrolidine derivatives (Fu et al., 2006).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability, are key aspects of organic compounds. Studies on the synthesis and reactivity of related pyridinols as antioxidants demonstrate how structural modifications can influence the antioxidant properties, showcasing the importance of understanding the chemical behavior of such compounds (Wijtmans, Pratt, Brinkhorst, Serwa, Valgimigli, Pedulli, & Porter, 2004).
Eigenschaften
IUPAC Name |
3-[(3S,4R)-1-(2-ethylpyridine-4-carbonyl)-4-propan-2-ylpyrrolidin-3-yl]-1,1-dimethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2/c1-6-14-9-13(7-8-19-14)17(23)22-10-15(12(2)3)16(11-22)20-18(24)21(4)5/h7-9,12,15-16H,6,10-11H2,1-5H3,(H,20,24)/t15-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHLMUWHVOVBQO-JKSUJKDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CC(=C1)C(=O)N2CC(C(C2)NC(=O)N(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NC=CC(=C1)C(=O)N2C[C@H]([C@@H](C2)NC(=O)N(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({4-[hydroxy(pyridin-2-yl)methyl]piperidin-1-yl}methyl)-6-methylquinolin-4-ol](/img/structure/B5621241.png)

![5-[(3-methoxyphenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5621270.png)
![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[4-(4-morpholinylcarbonyl)benzoyl]-3-pyrrolidinamine](/img/structure/B5621278.png)
![2-(dimethylamino)-N-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)methyl]-2-(4-methylphenyl)acetamide](/img/structure/B5621286.png)
![4-[(2-methoxy-4-propylphenoxy)methyl]benzoic acid](/img/structure/B5621296.png)
![N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-3-methyl-5-isoxazolecarboxamide](/img/structure/B5621309.png)
![2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B5621317.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(1-ethyl-1H-imidazol-2-yl)piperidine](/img/structure/B5621335.png)
![N-[4-(acetylamino)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B5621341.png)

![1,2,3,4,7,8,9,10-octahydro[1]benzothieno[2,3-b]quinolin-11-amine](/img/structure/B5621344.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5621360.png)
